(1-benzyl-2-{[(4-methylphenyl)methyl]sulfanyl}-1H-imidazol-5-yl)methanol
CAS No.: 857876-44-9
Cat. No.: VC11912093
Molecular Formula: C19H20N2OS
Molecular Weight: 324.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 857876-44-9 |
|---|---|
| Molecular Formula | C19H20N2OS |
| Molecular Weight | 324.4 g/mol |
| IUPAC Name | [3-benzyl-2-[(4-methylphenyl)methylsulfanyl]imidazol-4-yl]methanol |
| Standard InChI | InChI=1S/C19H20N2OS/c1-15-7-9-17(10-8-15)14-23-19-20-11-18(13-22)21(19)12-16-5-3-2-4-6-16/h2-11,22H,12-14H2,1H3 |
| Standard InChI Key | JTXDSSRJDRLTCJ-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)CSC2=NC=C(N2CC3=CC=CC=C3)CO |
| Canonical SMILES | CC1=CC=C(C=C1)CSC2=NC=C(N2CC3=CC=CC=C3)CO |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s IUPAC name, [3-benzyl-2-[(4-methylphenyl)methylsulfanyl]imidazol-4-yl]methanol, reflects its intricate structure. Key components include:
-
Imidazole ring: A five-membered heterocycle with two nitrogen atoms at positions 1 and 3.
-
Benzyl group: Attached to the nitrogen at position 1, contributing aromatic stability.
-
(4-Methylphenyl)methylsulfanyl group: A thioether substituent at position 2, featuring a para-methylbenzyl moiety.
-
Hydroxymethyl group: A primary alcohol functional group at position 5.
The canonical SMILES representation, , further elucidates connectivity.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| CAS Number | 857876-44-9 |
| Molecular Formula | |
| Molecular Weight | 324.4 g/mol |
| IUPAC Name | [3-Benzyl-2-[(4-methylphenyl)methylsulfanyl]imidazol-4-yl]methanol |
| InChI Key | JTXDSSRJDRLTCJ-UHFFFAOYSA-N |
Synthesis and Reaction Pathways
Stability and Reactivity
The compound’s stability is influenced by:
-
Thioether Linkage: Susceptible to oxidation, potentially forming sulfoxides or sulfones under oxidative conditions.
-
Hydroxymethyl Group: Prone to esterification or etherification reactions, offering derivatization opportunities.
Industrial and Research Applications
Medicinal Chemistry
The compound’s scaffold is a candidate for:
-
Antifungal Drug Development: Leveraging thioether motifs to enhance target affinity.
-
Prodrug Synthesis: Functionalizing the hydroxymethyl group for controlled release.
Material Science
-
Coordination Polymers: The sulfanyl group may act as a ligand for transition metals, enabling metal-organic framework (MOF) synthesis.
Future Research Directions
Synthesis Optimization
-
Catalytic Methods: Exploring palladium-catalyzed cross-couplings for regioselective sulfanyl group introduction.
-
Green Chemistry: Employing microwave-assisted or solvent-free reactions to improve efficiency.
Biological Screening
-
In Vitro Assays: Testing against fungal strains (e.g., Candida albicans) and bacterial pathogens.
-
Molecular Docking: Simulating interactions with fungal cytochrome P450 enzymes to predict efficacy.
Derivative Development
-
Sulfone Analogs: Synthesizing oxidized derivatives to assess impact on bioactivity and stability.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume